Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This process generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Benzothiophene: A bicyclic compound consisting of a benzene ring fused to a thiophene ring.
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate: Another derivative of benzothiophene with similar properties.
Uniqueness
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 4 and 7 enhances its ability to form hydrogen bonds, making it a potent inhibitor in biological systems.
Properties
CAS No. |
80427-78-7 |
---|---|
Molecular Formula |
C10H8O4S |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H8O4S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4,11-12H,1H3 |
InChI Key |
BJECTHVKJMRPDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2S1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.